2-(4-Methoxyphenyl)-7-methylimidazo[1,2-a]pyridin-3-amine

Lipophilicity ADME Drug-likeness

2-(4-Methoxyphenyl)-7-methylimidazo[1,2-a]pyridin-3-amine (CAS 89185-46-6) is a heterocyclic small molecule (C15H15N3O, MW 253.30 g/mol) belonging to the imidazo[1,2-a]pyridin-3-amine class. It features a 7-methyl substitution on the fused bicyclic core, a free 3-amino group, and a 2-(4-methoxyphenyl) substituent.

Molecular Formula C15H15N3O
Molecular Weight 253.3 g/mol
CAS No. 89185-46-6
Cat. No. B1463040
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Methoxyphenyl)-7-methylimidazo[1,2-a]pyridin-3-amine
CAS89185-46-6
Molecular FormulaC15H15N3O
Molecular Weight253.3 g/mol
Structural Identifiers
SMILESCC1=CC2=NC(=C(N2C=C1)N)C3=CC=C(C=C3)OC
InChIInChI=1S/C15H15N3O/c1-10-7-8-18-13(9-10)17-14(15(18)16)11-3-5-12(19-2)6-4-11/h3-9H,16H2,1-2H3
InChIKeyNEXQEGGSXWDIFD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Methoxyphenyl)-7-methylimidazo[1,2-a]pyridin-3-amine (CAS 89185-46-6): Core Identity and Procurement-Ready Physicochemical Profile


2-(4-Methoxyphenyl)-7-methylimidazo[1,2-a]pyridin-3-amine (CAS 89185-46-6) is a heterocyclic small molecule (C15H15N3O, MW 253.30 g/mol) belonging to the imidazo[1,2-a]pyridin-3-amine class [1]. It features a 7-methyl substitution on the fused bicyclic core, a free 3-amino group, and a 2-(4-methoxyphenyl) substituent. The compound is commercially available from multiple vendors at purities of 95–98%, with a calculated LogP of 2.90, a topological polar surface area (TPSA) of 52.55 Ų, one hydrogen bond donor, and four hydrogen bond acceptors . These properties place it within favorable drug-like chemical space (Lipinski compliant) and make it a versatile scaffold for medicinal chemistry optimization, particularly where balanced hydrophilicity and synthetic tractability are required.

Why Generic Imidazo[1,2-a]pyridine Substitution Fails: Quantified Differentiation of 2-(4-Methoxyphenyl)-7-methylimidazo[1,2-a]pyridin-3-amine (CAS 89185-46-6)


Imidazo[1,2-a]pyridine analogs cannot be interchanged generically because even single-point substitutions on the core scaffold or 2-aryl ring profoundly alter lipophilicity, hydrogen-bonding capacity, and target engagement profiles . Within the 2-(4-methoxyphenyl)-7-methylimidazo[1,2-a]pyridin-3-amine chemotype, the combination of the 7-methyl group, the free 3-amine, and the 4-methoxyphenyl moiety yields a LogP of 2.90 and a TPSA of 52.55 Ų . By comparison, the des-methyl analog 2-(4-methoxyphenyl)imidazo[1,2-a]pyridin-3-amine (CAS 80493-71-6) has a reported LogP of 3.01 with a lower TPSA, while the 2-(4-fluorophenyl)-7-methyl analog exhibits a LogP of 3.61–3.65, representing a >0.7 LogP unit increase [1]. Such differences directly impact solubility, permeability, and off-target promiscuity, meaning that substituting one analog for another in a biological assay or chemical series will yield non-equivalent results .

Product-Specific Quantitative Evidence Guide: 2-(4-Methoxyphenyl)-7-methylimidazo[1,2-a]pyridin-3-amine (CAS 89185-46-6) vs. Closest Analogs


Lipophilicity Differentiation: LogP 2.90 vs. 3.01–3.65 for Closest 2-Aryl-7-methyl and Des-methyl Analogs

The target compound exhibits a computed LogP of 2.90 . This is lower than the des-methyl analog 2-(4-methoxyphenyl)imidazo[1,2-a]pyridin-3-amine (CAS 80493-71-6), which has a LogP of 3.01 , and substantially lower than the 2-(4-fluorophenyl)-7-methylimidazo[1,2-a]pyridin-3-amine analog, which has a LogP of 3.61–3.65 [1]. The ~0.11–0.75 LogP unit reduction indicates that the 4-methoxy + 7-methyl combination confers modestly enhanced hydrophilicity compared to direct analogs, which may translate to improved aqueous solubility and reduced non-specific protein binding.

Lipophilicity ADME Drug-likeness Permeability

Hydrogen-Bond Donor Capacity: One HBD vs. Zero for 2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine Core Scaffold

The target compound possesses one hydrogen bond donor (the primary amine at position 3) . In contrast, the closely related core scaffold 2-(4-methoxyphenyl)imidazo[1,2-a]pyridine (CAS 31562-99-9), which lacks the 3-amino group, has zero hydrogen bond donors [1]. The presence of the 3-NH2 group enables key hinge-region hydrogen-bonding interactions with kinase ATP-binding sites that are unavailable to the non-aminated scaffold, while also providing a synthetic handle for further derivatization (e.g., amide coupling, reductive amination).

Hydrogen bonding Target engagement Kinase hinge binding Solubility

7-Methyl Substitution: Steric and Electronic Differentiation vs. Unsubstituted Imidazo[1,2-a]pyridine Core

The 7-methyl group on the imidazo[1,2-a]pyridine core introduces both steric bulk and electron-donating effects that differentiate this compound from unsubstituted analogs. While no direct comparative metabolic stability data exist for CAS 89185-46-6 specifically, structure-activity relationship (SAR) studies on related imidazo[1,2-a]pyridine anti-tubercular agents demonstrate that a 7-methyl → 7-chloro substitution can alter whole-cell activity by up to 5-fold (MIC 0.004 μM for 7-methyl vs. 0.02 μM for 7-chloro) . By class-level inference, the 7-methyl substituent in CAS 89185-46-6 is expected to influence CYP450-mediated metabolism at this position compared to 7-unsubstituted or 7-halogenated analogs, and also affects the electron density of the fused ring system, modulating π-stacking interactions with target proteins.

Methyl effect Metabolic stability CYP450 Steric modulation

4-Methoxyphenyl vs. 4-Chlorophenyl at C-2: COX-2 Inhibitory Activity Class-Level SAR

In the broader imidazo[1,2-a]pyridin-3-amine class, the nature of the 2-aryl substituent critically modulates COX-2 inhibitory potency. The 2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-amine analog has demonstrated COX-2 inhibitory activity with reported IC50 values in the range of 0.07–0.39 µM . The target compound (CAS 89185-46-6), bearing a 4-methoxyphenyl group at C-2, has been described in vendor literature as a COX-2 inhibitor but currently lacks published quantitative IC50 data in peer-reviewed primary literature . The electronic difference between the electron-donating 4-OCH3 (Hammett σp = –0.27) and the electron-withdrawing 4-Cl (Hammett σp = +0.23) substituents is expected to alter both the binding affinity and the selectivity profile for COX-2 vs. COX-1, consistent with established SAR in diarylheterocycle COX-2 inhibitors.

COX-2 inhibition Anti-inflammatory 2-Aryl substitution SAR

Synthetic Accessibility via Groebke-Blackburn-Bienaymé Multicomponent Reaction: One-Step Assembly with Quantitative Yield Potential

Imidazo[1,2-a]pyridin-3-amines, including the target chemotype, can be assembled via the Groebke-Blackburn-Bienaymé three-component reaction of 2-aminopyridines, aldehydes, and isocyanides . A protocol has been reported for achieving the title compound in quantitative yield using adapted Vilsmeier conditions in a one-step synthesis [1]. This synthetic efficiency contrasts with multi-step linear syntheses required for certain N-substituted analogs (e.g., N-tert-butyl or N-cyclohexyl derivatives), which necessitate additional protection/deprotection or alkylation steps, increasing cost and reducing overall yield. The commercial availability of CAS 89185-46-6 at 98% purity from multiple vendors (e.g., MolCore, Leyan) confirms the scalability and reproducibility of this synthetic route .

Multicomponent reaction Groebke reaction Synthetic efficiency Medicinal chemistry

Best Research and Industrial Application Scenarios for 2-(4-Methoxyphenyl)-7-methylimidazo[1,2-a]pyridin-3-amine (CAS 89185-46-6)


Kinase Inhibitor Lead Generation Requiring Hinge-Region Hydrogen-Bond Donor

The free 3-amino group (1 HBD) distinguishes this compound from the non-aminated imidazo[1,2-a]pyridine core scaffold (0 HBD), enabling essential hinge-region hydrogen bonding with kinase ATP-binding sites . Medicinal chemistry teams pursuing ATP-competitive kinase inhibitors should procure this specific chemotype when the 3-NH2 hinge interaction is structurally required, rather than the unsubstituted imidazo[1,2-a]pyridine scaffold which lacks this donor capacity.

Anti-Inflammatory Drug Discovery Targeting COX-2 with an Electron-Rich 2-Aryl Motif

The 4-methoxyphenyl substituent (Hammett σp = –0.27) provides a distinct electronic environment at the COX-2 active site compared to the 4-chlorophenyl analog (σp = +0.23) . Researchers seeking to explore the SAR of electron-rich 2-aryl substituents on COX-2 inhibition, or to combine COX-2 activity with the synthetic versatility of the free 3-amine, should select CAS 89185-46-6 over the 4-Cl or 4-F analogs. Note that quantitative COX-2 IC50 data for this specific compound are not yet published; users should plan for in-house potency determination.

ADME Optimization Programs Requiring Moderately Low Lipophilicity (LogP ~2.9)

With a computed LogP of 2.90, this compound is approximately 0.7 LogP units more hydrophilic than the 2-(4-fluorophenyl)-7-methyl analog (LogP ~3.63) and 0.11 units more hydrophilic than the des-methyl analog (LogP 3.01) . Lead optimization programs targeting improved aqueous solubility, reduced hERG binding, or lower metabolic clearance driven by lipophilicity should consider CAS 89185-46-6 as a more favorable starting point within the imidazo[1,2-a]pyridin-3-amine series.

Combinatorial Library Synthesis via Multicomponent Chemistry

The Groebke-Blackburn-Bienaymé reaction enables rapid one-step assembly of imidazo[1,2-a]pyridin-3-amines from commercially available 2-amino-4-methylpyridine, 4-methoxybenzaldehyde, and an isocyanide source, with quantitative yields reported under optimized Vilsmeier conditions [1]. This compound can therefore serve as a parent scaffold for parallel library synthesis, where systematic variation of the aldehyde component generates diverse 2-aryl analogs while preserving the 7-methyl and 3-amino functionalities.

Quote Request

Request a Quote for 2-(4-Methoxyphenyl)-7-methylimidazo[1,2-a]pyridin-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.